亮-亮

描述

Leucine, commonly referred to as Leu, is an essential amino acid that plays a critical role in various biological processes, including protein synthesis and metabolic regulation. The dipeptide Leu-Leu consists of two leucine molecules bonded together, which can be involved in various biochemical applications and studies.

Synthesis Analysis

The synthesis of Leu-Leu and related peptides has been explored in several studies. For instance, a series of L-Leu peptides were synthesized on a solid phase, demonstrating that a short chain of five L-Leu residues was sufficient to catalyze the Juliá-Colonna epoxidation of chalcone with high enantioselectivity . Additionally, diastereomeric peptides containing Leu-Leu sequences were synthesized to study their three-dimensional structural control in the solid state, revealing unique conformations for each diastereomer . The synthesis of Leu-Leu-enkephalin, a bioactive pentapeptide, was also achieved using an ionic liquid as a soluble support, showcasing a new strategy for oligopeptide synthesis .

Molecular Structure Analysis

The molecular structure of Leu-Leu-containing peptides has been analyzed through various techniques. X-ray crystallographic analysis of diastereomeric Leu-Leu-Aib-Leu-Leu-Aib peptides revealed distinct conformations, such as a left-handed helical structure and a distorted beta-hairpin, depending on the sequence . The structure of a Leu-Ala-Leu tripeptide with pyridinyl termini was also studied, forming complexes with palladium(II) .

Chemical Reactions Analysis

Leu-Leu and its derivatives participate in various chemical reactions. The enantioselective epoxidation catalyzed by L-Leu peptides is a notable example, where the helicity of the peptide influences the outcome of the reaction . The synthesis of Leu-Leu-enkephalin demonstrated the feasibility of peptide bond formation using ionic liquid supports .

Physical and Chemical Properties Analysis

The physical and chemical properties of Leu-Leu and related compounds have been investigated. The introduction of chiral leucine pendants to a silole scaffold resulted in a compound with aggregation-induced emission, circular dichroism, and chiral polarized luminescence. This compound could self-assemble into helical luminescent fibers, with the dimensions tunable by solvent conditions . The study of the leucine/isoleucine/valine-binding protein provided insights into the specific interactions and binding properties of leucine within the protein's active site .

Relevant Case Studies

Several case studies highlight the importance of Leu-Leu in biological systems. For example, the leucine content of dietary proteins was found to be a determinant of postprandial skeletal muscle protein synthesis in adult rats, emphasizing the role of Leu in metabolic regulation . The unique recognition style of tRNA(Leu) by leucyl-tRNA synthetase from Haloferax volcanii also underscores the specificity of Leu interactions in protein synthesis .

科学研究应用

核研究和反应堆技术:

- MARIA 研究反应堆在转换成低浓缩铀 (LEU) 后,为科学界提供了先进核能研究(裂变和聚变)的服务。这包括材料测试、中子束实验以及医疗和工业放射性核素生产,例如钼-99 (Migdal 等人,2021)。

研究机构的内部组织评估:

- 研究机构中“最小可评估单位”(LEU) 的概念对于基于定量指标的内部评估至关重要。低于 LEU 水平,标准的定量绩效指标可能会失去其效力 (Gläser、Spurling 和 Butler,2004)。

食品工业清洁工艺:

- 在食品工业中,Leu 等人的高压模型可以应用于低压喷雾清洗食物污垢,并进行边缘调整。这包括用于清洁过程的水滴喷雾的数学建模 (Köhler 等人,2016)。

研究堆安全和中子源研究:

- NIST 低浓缩铀 (LEU) 燃料研究反应堆概念的初步中子学和热工水力安全分析表明,该反应堆具有通过认证的 LEU 燃料扩展冷中子能力的潜力 (Wu 等人,2017)。

认知和神经生物学研究:

- 促性腺激素释放激素受体激动剂亮丙瑞林醋酸盐 (LEU) 会影响参与焦虑和认知的神经机制。研究表明,急性施用 LEU 可以影响大鼠的消退记忆巩固 (Maeng 等人,2017)。

免疫学和细胞生物学:

- 人 rIL 2 激活的杀伤细胞 (LAK) 的表型和功能特征,包括 Leu-11+ 细胞,对于了解对黑色素瘤细胞的细胞毒活性至关重要 (Ferrini 等人,1987)。

核材料分析:

- 在高性能研究堆燃料开发 (HPPRFD) 计划中,使用自动化图像处理对辐照 U-7wt%Mo 弥散燃料微结构进行分析,提供了对裂变气体孔隙分割和行为的见解 (Collette 等人,2016)。

奶牛的代谢组学:

- 研究表明,十二指肠内注射一剂亮氨酸 (Leu) 后,奶牛的血浆氨基酸和代谢组学特征发生了变化,这揭示了亮氨酸对胰岛素和胰高血糖素分泌的影响,并强调了其在调节支链氨基酸血浆浓度中的作用 (Sadri 等人,2017)。

营养学和水产养殖:

- 对幼年杂交石斑鱼的膳食亮氨酸水平的研究表明了其对生长、饲料利用和 TOR 相关信号基因表达的影响。这有助于了解水产养殖中获得最佳生长的营养需求 (Zhou 等人,2019)。

作用机制

Target of Action

Leu-Leu, a dipeptide composed of two leucine molecules, primarily targets the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in regulating protein synthesis in various cell types, including skeletal muscle, adipose tissue, and placental cells . Additionally, Leu-Leu has been reported to interact with the proteasome subunit alpha type-7 .

Mode of Action

Leu-Leu increases protein synthesis by activating the mTOR signaling pathway . This activation leads to an increase in energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . These processes provide the energy required for protein synthesis. Simultaneously, Leu-Leu inhibits protein degradation , thereby promoting net protein synthesis.

Biochemical Pathways

Leu-Leu affects several biochemical pathways. It activates the mTOR signaling pathway, which in turn stimulates protein synthesis . Leu-Leu also promotes energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . These processes provide the energy required for protein synthesis. Approximately 80% of Leu-Leu is used for protein synthesis, while the remainder is converted to α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB) in skeletal muscle .

Pharmacokinetics

It is known that leu-leu, like other peptides, is orally inactive and is generally administered subcutaneously or intramuscularly . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Leu-Leu.

Result of Action

The primary result of Leu-Leu’s action is an increase in protein synthesis and a decrease in protein degradation . This leads to net protein synthesis, which can contribute to muscle growth and repair. Additionally, Leu-Leu’s activation of the mTOR signaling pathway can lead to increased energy metabolism, providing the energy needed for protein synthesis .

Action Environment

The action of Leu-Leu can be influenced by various environmental factors. For example, the presence of other amino acids, the pH of the environment, and the presence of specific enzymes can all affect the activity of Leu-Leu . Additionally, Leu-Leu has been shown to form different nanostructures in solid state and from solutions, which can influence its activity .

安全和危害

未来方向

Research on Leu-Leu and its effects on various cellular processes is ongoing . Future studies are required to fully elucidate the relationship between Leu-Leu and lipid metabolism . There is also a need for more theoretical sophistication, and a greater awareness of the need for interdisciplinary and multiagency working .

属性

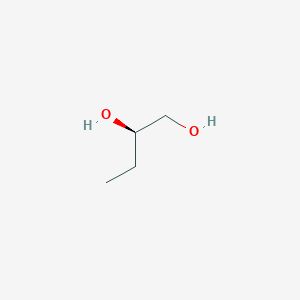

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPYQJIKPJDLLB-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186696 | |

| Record name | N-L-Leucyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3303-31-9 | |

| Record name | L-Leucyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-L-Leucyl-L-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-L-Leucyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-leucyl-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Leucylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)